molecular formula C11H13BrO2S B1418313 Methyl 4-[(4-bromophenyl)sulfanyl]butanoate CAS No. 1096302-47-4

Methyl 4-[(4-bromophenyl)sulfanyl]butanoate

Cat. No.: B1418313
CAS No.: 1096302-47-4
M. Wt: 289.19 g/mol
InChI Key: OUPWZMKYZZQICW-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromophenyl)sulfanyl]butanoate: is an organic compound with the molecular formula C11H13BrO2S and a molecular weight of 289.19 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl butanoate moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

The primary targets of Methyl 4-[(4-bromophenyl)sulfanyl]butanoate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well characterized. As a small molecule, it is likely to be well absorbed and distributed throughout the body. The presence of the ester group suggests that it may be metabolized by esterases, while the bromine atom may undergo halogen exchange reactions. Excretion pathways are unknown .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict the specific effects of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-bromophenyl)sulfanyl]butanoate typically involves the reaction of 4-bromothiophenol with methyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(4-bromophenyl)sulfanyl]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, THF), bases (sodium hydride, potassium carbonate).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

Major Products Formed:

Scientific Research Applications

Methyl 4-[(4-bromophenyl)sulfanyl]butanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Methyl 4-[(4-chlorophenyl)sulfanyl]butanoate
  • Methyl 4-[(4-fluorophenyl)sulfanyl]butanoate
  • Methyl 4-[(4-methylphenyl)sulfanyl]butanoate

Comparison: Methyl 4-[(4-bromophenyl)sulfanyl]butanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly useful in medicinal chemistry and drug development .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2S/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPWZMKYZZQICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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